N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(4-phenylmethoxyphenyl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-23-19(24)12-11-18(22-23)20(25)21-13-15-7-9-17(10-8-15)26-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEYCXBBBSDJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzyloxybenzyl intermediate. This intermediate is then reacted with a pyridazine derivative under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position yields benzoic acid derivatives, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological properties that make it a candidate for further investigation in drug development:
- Antiviral Activity : Research indicates that derivatives of pyridazine compounds have shown promise against viral infections, including HCV (Hepatitis C Virus) and SARS-CoV-2. The structural modifications in compounds similar to N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide enhance their antiviral potency by improving binding affinity to viral proteins .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have demonstrated that certain ligands targeting short-chain fatty acid receptors can modulate immune responses, potentially offering therapeutic avenues for conditions like asthma and colitis .
Chemical Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is crucial for optimizing its efficacy:
- Synthesis Techniques : The synthesis typically involves multi-step reactions starting from simpler precursors. The introduction of the benzyloxy group is key to enhancing solubility and bioavailability .
- SAR Studies : Investigations into the SAR have revealed that modifications at various positions of the pyridazine ring can significantly alter biological activity. For example, substituents on the benzyl moiety can enhance or diminish potency against specific targets .
Case Study 1: Antiviral Development
A study focused on a series of pyridazine derivatives, including this compound, found that specific modifications led to increased inhibition of HCV replication. The research highlighted the importance of structural diversity in developing effective antiviral agents .
Case Study 2: Anti-inflammatory Research
Another investigation assessed the anti-inflammatory effects of compounds structurally related to this compound. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in macrophage models, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(a) Substituent Effects on Lipophilicity
This aligns with the trend observed in other aryloxy derivatives, where bulkier substituents enhance lipid bilayer interaction but reduce bioavailability in polar environments .
Research Findings and Implications
Substituent-Driven Pharmacokinetics : Bulkier groups (e.g., benzyloxy) favor CNS penetration but may require formulation adjustments to mitigate solubility limitations.
Activity-Selectivity Trade-offs : Methoxy and hydroxy analogs exhibit better solubility and metabolic stability, making them preferable for oral administration, while benzyloxy derivatives may excel in topical or sustained-release applications.
Biological Activity
N-(4-(benzyloxy)benzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral research. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.
1. Synthesis and Structure
The compound belongs to a class of pyridazine derivatives, which have been synthesized through various methods. One prominent synthesis route involves the reaction of 4-(benzyloxy)benzylamine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. The structural formula can be represented as:
This compound features a benzyloxy group that enhances its lipophilicity and potentially its biological activity.
2.1 Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of compounds related to this compound. A significant study evaluated a series of 4-aminoquinolines that included this compound's structure. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line treatment for tuberculosis. The selectivity index was favorable, showing minimal cytotoxicity towards Vero and HepG2 cell lines, which suggests potential for therapeutic use against Mycobacterium tuberculosis without significant toxicity to human cells .
2.2 Antiviral Activity
The compound has also been investigated for its antiviral properties. Similar structures have demonstrated inhibition of HIV integrase, with some derivatives showing low micromolar IC50 values. The presence of the benzyloxy group is hypothesized to play a critical role in enhancing the bioavailability and efficacy against viral targets .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzyme Activity : Inhibitors targeting key enzymes in pathogens such as HIV and M. tuberculosis have been identified, with the compound's structure allowing it to interact effectively with these enzymes.
- Selective Toxicity : The compound's ability to selectively inhibit pathogen growth while preserving host cell viability is crucial for its development as a therapeutic agent.
4. Research Findings and Case Studies
| Study | Compound | Target Pathogen | MIC (µg/mL) | Selectivity Index |
|---|---|---|---|---|
| N-(4-(benzyloxy)benzyl)-4-aminoquinoline | M. tuberculosis | 0.5 | >100 | |
| Related pyridazine derivative | HIV | 1.77 | >50 |
These studies illustrate the promising potential of this compound in treating serious infections while minimizing side effects.
5. Conclusion
This compound shows significant promise as an antimicrobial and antiviral agent based on current research findings. Its structural properties contribute to its biological activity, making it a candidate for further development in drug discovery efforts aimed at combating resistant strains of pathogens such as M. tuberculosis and HIV.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
